[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine
Description
Properties
Molecular Formula |
C14H12ClN3 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
[4-(benzimidazol-1-yl)-2-chlorophenyl]methanamine |
InChI |
InChI=1S/C14H12ClN3/c15-12-7-11(6-5-10(12)8-16)18-9-17-13-3-1-2-4-14(13)18/h1-7,9H,8,16H2 |
InChI Key |
SAIPOSMOTFGKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC(=C(C=C3)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Building Block Selection
The key synthons for this compound include:
- Carboxylic acids bearing the benzodiazole core or its precursors.
- Amines , such as methylamine, tritylamine, or piperazine derivatives, to introduce amino functionalities.
- Formaldehyde or other aldehydes for carbonyl components in MCRs.
- Isocyanides for Ugi reactions, especially those functionalized with linkers or targeting moieties.
Multicomponent Reaction Platforms
The Ugi four-component reaction (U-4CR) is a prominent method to synthesize the target compound or its intermediates. The general scheme involves:
- An amine (primary or secondary)
- A carbonyl compound (formaldehyde or equivalent)
- An isocyanide
- A carboxylic acid (bearing benzodiazole or chlorophenyl groups)
This reaction proceeds under mild conditions, yielding highly decorated products with diverse substitution patterns.
Table 1: Ugi Reaction Variants for Benzodiazole Derivatives
| Entry | Amine Used | Carbonyl Compound | Isocyanide | Product Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Methylamine | Formaldehyde | Commercial isocyanide | 54–75 | Standard primary amine route |
| 2 | Tritylamine | Formaldehyde | Commercial isocyanide | 55–82 | Surrogate for ammonia, reduces steric hindrance |
| 3 | Piperazine | Formaldehyde | Functionalized isocyanide | 63–83 | Incorporation of heterocyclic linker |
(Data adapted from recent synthetic studies)
b. Passerini Reaction Approach
The Passerini three-component reaction (P-3CR) offers an alternative route, combining a carboxylic acid, an aldehyde, and an isocyanide to generate α-acyloxy amides, which can be further transformed into amino derivatives.
Synthesis of Key Intermediates
Formation of Benzodiazole Core
The benzodiazole nucleus can be synthesized via cyclization of o-phenylenediamine derivatives with suitable carboxylic acids or aldehydes, often under oxidative or dehydrative conditions.
- Condensation of o-phenylenediamine with formic acid derivatives.
- Cyclization under acidic or oxidative conditions to afford benzodiazole.
Linker and Amine Functionalization
Linkers such as PEG chains or aliphatic chains are introduced via O-alkylation of hydroxyl groups with tosylated intermediates, as demonstrated in recent PROTAC synthesis protocols. The amine functionalities are incorporated using reductive amination or nucleophilic substitution reactions.
Notable Research Findings and Data
Sustainable Synthetic Protocols
Recent advances emphasize green chemistry principles, utilizing reagents like tosyl chloride for dehydration steps, avoiding toxic dehydrating agents such as phosphorus oxychloride. This approach enhances safety, reduces waste, and improves overall yield.
Structural Diversity and Optimization
By varying the amine component (methylamine, tritylamine, piperazine), researchers have achieved a broad spectrum of derivatives, optimizing properties like solubility, stability, and biological activity.
Data Tables Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ugi Reaction | Amine, aldehyde, isocyanide, carboxylic acid | Mild, room temperature | Modular, high diversity | Possible side reactions with sensitive groups |
| Passerini Reaction | Carboxylic acid, aldehyde, isocyanide | Mild, ambient | Efficient for ester linkages | Limited to ester formation, subsequent steps needed |
| Cyclization of o-Phenylenediamine | o-Phenylenediamine, formic acid derivatives | Reflux, oxidative conditions | Direct benzodiazole formation | Requires specific precursors |
Chemical Reactions Analysis
Types of Reactions
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the benzodiazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical parameters for the target compound and its analogs:
Detailed Analysis of Analog Properties
Benzodiazole vs. Benzothiazole Substitution
Replacing the benzodiazole in the target compound with a benzothiazole (as in 1-[4-(1,3-benzothiazol-2-yl)phenyl]methanamine) introduces sulfur instead of nitrogen, altering electronic properties. The sulfur atom increases lipophilicity (LogP = 3.13 vs. ~2.5 estimated for the benzodiazole analog) and may reduce hydrogen-bonding capacity .
Chlorophenyl vs. Pyridinyl Substitution
The pyridinyl analog ([6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine) lacks the chlorine atom, reducing molecular weight (197.24 vs. 257.72) and steric hindrance. This could enhance solubility but diminish target affinity in hydrophobic binding pockets .
Ethyl-Benzodiazole Derivative
Simpler Chlorophenyl Scaffold
(2-Chlorophenyl)methanamine hydrochloride serves as a minimalistic analog. Its ¹H NMR data (δ 8.82 ppm for NH₃⁺, δ 4.10 ppm for CH₂NH₂) confirms the amine group’s protonation state, a feature critical for salt formation and solubility .
Biological Activity
The compound [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine, also referred to as a benzodiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H13ClN2
- Molecular Weight : 272.73 g/mol
- CAS Number : 7187-31-7
The biological activity of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine is primarily attributed to its interaction with various biological targets:
- Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells by disrupting tubulin polymerization, similar to the mechanism of action observed in other known antitumor agents .
- Tubulin Destabilization : The compound interacts with the colchicine-binding site on tubulin, leading to a reduction in microtubule formation. This action is crucial for its antimitotic properties and contributes to the inhibition of cancer cell proliferation .
- Inhibition of Collagen Production : Research indicates that this compound may also inhibit collagen prolyl-4-hydroxylase (CP4H), which plays a role in fibrosis and tissue remodeling .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (nM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 Breast Cancer | 33 | |
| Tubulin Destabilization | MDA-MB-231 (Triple-Neg.) | 23 | |
| Collagen Inhibition | Hepatic Stellate Cells | Not specified |
Study 1: Antiproliferative Effects in Breast Cancer
A recent study evaluated the antiproliferative effects of various benzodiazole derivatives, including [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine. The compound demonstrated an IC50 value of 33 nM against MCF-7 cells, indicating potent activity comparable to established chemotherapeutic agents like CA-4. Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase, leading to increased apoptosis rates .
Study 2: Fibrosis Model
In a model of chronic hepatic injury induced by dimethylnitrosamine (DMN), the compound was shown to inhibit CP4H activity significantly. This inhibition correlated with reduced collagen deposition in liver tissues, suggesting potential therapeutic applications in fibrotic diseases .
Q & A
Q. Q1. What are the key structural features of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine that influence its chemical reactivity?
Methodological Answer: The compound’s reactivity is governed by two primary motifs:
- Benzodiazole moiety : The nitrogen-rich heterocycle participates in π-π stacking and hydrogen bonding, critical for interactions with biological targets.
- Chlorophenyl group : The chlorine atom at the 2-position enhances electrophilic aromatic substitution potential, while the methanamine side chain enables nucleophilic reactions (e.g., Schiff base formation) .
Experimental validation via NMR and FT-IR can confirm functional group behavior, while computational tools like Multiwfn can map electron localization .
Q. Q2. How can researchers optimize the synthesis of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride?
Methodological Answer: Key parameters for synthesis optimization include:
- Temperature control : Maintain 0–5°C during amide coupling to minimize side reactions.
- Catalyst selection : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of benzodiazole and chlorophenyl precursors .
- Solvent purity : Anhydrous DMF or THF reduces hydrolysis of intermediates.
- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity, confirmed by HPLC .
Q. Q3. What methodologies are used to assess the compound’s interaction with biological targets?
Methodological Answer:
- In vitro assays : Radioligand binding assays (e.g., using ³H-labeled compounds) quantify affinity for receptors like GPCRs.
- Computational models : Molecular docking (AutoDock4) predicts binding poses, while QSAR models correlate structural features (e.g., Cl substitution) with activity .
- Kinetic studies : Surface plasmon resonance (SPR) measures on/off rates for mechanistic insights .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from:
- Variations in assay conditions (e.g., pH, ionic strength).
- Isomerism : The benzodiazole ring’s tautomeric forms (1H vs. 3H) alter binding modes.
Resolution strategies : - Perform dose-response curves across multiple cell lines.
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess tautomer stability.
- Validate via site-directed mutagenesis of target proteins to identify critical residues .
Q. Q5. What crystallographic challenges arise in determining the compound’s 3D structure?
Methodological Answer:
- Crystal growth : Poor solubility in polar solvents necessitates vapor diffusion with DCM/hexane.
- Twinned crystals : Use SHELXL’s TWIN command to refine twinning parameters .
- Disorder modeling : The methanamine side chain may exhibit rotational disorder; apply PART instructions in SHELX to partition occupancy .
Q. Q6. How can structure-activity relationship (SAR) studies be designed using computational tools?
Methodological Answer:
- 3D-QSAR : Build a CoMFA model using aligned analogs (e.g., benzimidazole derivatives) to map steric/electrostatic fields.
- Docking pipelines : Combine AutoDock Vina for high-throughput screening and AMBER for binding free energy calculations (MM/PBSA) .
- ADMET prediction : SwissADME predicts pharmacokinetic properties, prioritizing analogs with improved bioavailability .
Q. Q7. What experimental strategies are recommended for analyzing the compound’s redox behavior?
Methodological Answer:
- Cyclic voltammetry : Use a glassy carbon electrode in 0.1 M TBAP/ACN to identify oxidation peaks (e.g., benzodiazole ring at ~1.2 V).
- DFT calculations : Compute HOMO-LUMO gaps (Gaussian09) to correlate redox potentials with electron donor/acceptor capacity .
- EPR spectroscopy : Detect radical intermediates during electrochemical reactions .
Q. Q8. How can researchers design a multi-step synthesis route with minimal protecting groups?
Methodological Answer:
- Retrosynthetic analysis : Prioritize convergent routes, e.g., coupling pre-formed benzodiazole and chlorophenyl fragments.
- Protecting-group-free steps : Use tert-butyloxycarbonyl (Boc) for amine protection, removed via TFA in one pot .
- In-line analytics : Monitor intermediates via LC-MS to avoid purification bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
